molecular formula C14H22KN5O2S B1324571 potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate CAS No. 1006432-73-0

potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate

Cat. No.: B1324571
CAS No.: 1006432-73-0
M. Wt: 363.52 g/mol
InChI Key: NLWNDUNWNHSGEA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate is a useful research compound. Its molecular formula is C14H22KN5O2S and its molecular weight is 363.52 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

One of the primary research applications of 1,2,4-triazole derivatives involves their synthesis and evaluation for antimicrobial activities. A study by Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, and evaluated their antimicrobial activities. The study found that most of the synthesized compounds exhibited good to moderate antimicrobial activity, highlighting the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Hepatoprotective Properties

Another significant area of research is the investigation of hepatoprotective properties. Martyshuk et al. (2022) conducted a study on the hepatoprotective properties of a related potassium compound on models of tetracycline and infectious hepatitis in chickens. The findings demonstrated the compound's hepatoprotective effect, comparable to the reference drug Thiotriazolin (Martyshuk, Gutyj, Vyshchur, Paterega, Kushnir, Bigdan, Bushueva, Parchenko, Mykhailiuk, Aleksieiev, & Tkachenko, 2022).

Properties

IUPAC Name

potassium;4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S.K/c20-13-3-1-5-18(13)11-12-15-16-14(22)19(12)6-2-4-17-7-9-21-10-8-17;/h1-11H2,(H,16,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWNDUNWNHSGEA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=NN=C(N2CCCN3CCOCC3)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22KN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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